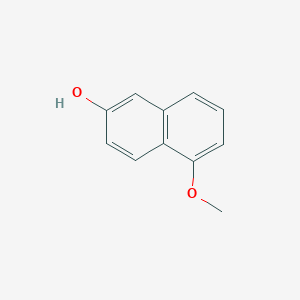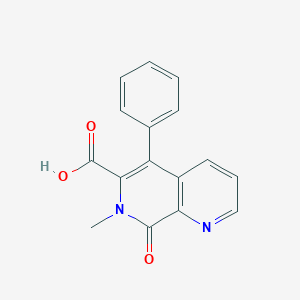
Dihydropedicin
概要
説明
Dihydropedicin is a compound confirmed by NMR . It contains a total of 45 bonds; 25 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ketone, 2 aromatic hydroxyls, and 3 aromatic ethers .
Synthesis Analysis
The synthesis of this compound might involve the use of 1,4-Dihydropyridine (1,4-DHP), a notable organic scaffold with diverse pharmaceutical applications . The construction of 1,4-DHP involves structural and functional modifications using multi-component one-pot and green synthetic methodologies . A method to access 1,4-dihydropyridine-type motifs from readily available pyridines through direct dearomatization by amine borane has also been developed .Molecular Structure Analysis
The molecular structure of this compound includes 45 bonds in total, with 25 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ketone, 2 aromatic hydroxyls, and 3 aromatic ethers .科学的研究の応用
Anti-Inflammatory Properties
Dihydropedicin derivatives, such as difengpienol C isolated from Illicium difengpi, have shown significant anti-inflammatory activity. This compound inhibits nitric oxide, interleukin 6, and tumor necrosis factor α production, and suppresses mRNA transcription of inducible nitric oxide synthase, interleukin 6, and tumor necrosis factor α. It also blocks the activation of the TLR4/MyD88/NF-κB signaling pathway, indicating its potential as an anti-inflammatory drug candidate (Li et al., 2021).
Neuroprotective Potential
Research indicates that dihydropyridine calcium channel blockers (DiCCBs) may protect against Parkinson's disease. A study in Denmark found a reduced risk of Parkinson's disease among DiCCB users, particularly in older patients. This suggests that DiCCBs might have neuroprotective effects (Pasternak et al., 2012).
Therapeutic Applications in Cardiovascular Diseases
Dihydropyridines (DHPs) have been identified as key agents in the treatment of cardiovascular diseases due to their calcium-channel-modulating properties. They are particularly important in treating hypertension and have potential as multidrug-resistance-reversing agents in cancer chemotherapy (Edraki et al., 2009).
Antioxidant Activity
Some dihydropyridine derivatives have demonstrated significant antioxidant activity. This property correlates with their lipophilicity, as shown in studies involving lipid peroxidation inhibition (Sakamoto et al., 1993).
Potential in Chemotherapy
Dihydropyrimidine dehydrogenase (DPD) is crucial in the metabolic catabolism of chemotherapeutic agents like 5-fluorouracil. Studies on DPD and its gene locus mutations are relevant to understanding the toxicities experienced by patients undergoing chemotherapy with these agents (Yen & McLeod, 2007).
Medicinal and Synthetic Importance
The 1,4-dihydropyridine (1,4-DHP) motif serves as a fundamental structure in several approved drugs and is significant in the synthesis of medicinal compounds and natural products. Recent advances in synthesizing these compounds provide insights into their diverse biological applications (Sharma & Singh, 2017).
Safety and Hazards
作用機序
Target of Action
Unfortunately, there is limited information available on the specific primary targets of Dihydropedicin. The identification of a compound’s primary targets is a crucial step in understanding its mechanism of action. These targets are usually proteins or enzymes in the body that the compound interacts with, leading to a therapeutic effect .
Mode of Action
The mode of action of a compound refers to how it interacts with its targets and the resulting changes that occur. This can involve binding to a target, inhibiting its function, or triggering a cascade of events within a cell .
Biochemical Pathways
Biochemical pathways are a series of chemical reactions occurring within a cell. In a pathway, the product of one reaction serves as the substrate for the next . These pathways are crucial for understanding the downstream effects of a compound.
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body . These properties greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Result of Action
The result of action of a compound refers to the molecular and cellular effects that occur as a result of the compound’s interaction with its targets . These effects can include changes in cell signaling, gene expression, or cellular metabolism.
Action Environment
The action environment of a compound refers to how environmental factors can influence the compound’s action, efficacy, and stability . Factors such as temperature, pH, and the presence of other molecules can all impact a compound’s effectiveness.
特性
IUPAC Name |
1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O6/c1-22-16-13(12(19)10-9-11-7-5-4-6-8-11)14(20)17(23-2)18(24-3)15(16)21/h4-8,20-21H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEHRZJVVWOTEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1C(=O)CCC2=CC=CC=C2)O)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the biological activity of Dihydropedicin?
A1: Research indicates that this compound, isolated from the ethyl acetate extract of Fissistigma lanuginosum, did not exhibit cytotoxicity against KB cells. This contrasts with Pedicin, another chalcone found in the same plant, which demonstrated antimitotic activity by inhibiting tubulin assembly into microtubules with an IC50 value of 300 μM [, ].
Q2: How does the structure of this compound differ from related compounds found in Fissistigma lanuginosum, and does this impact activity?
A2: While the provided research papers do not delve into the specific structural characterization of this compound, they highlight its inactivity compared to other isolated compounds like Pedicin, fissistin, and isofissistin. These active compounds, particularly fissistin and isofissistin, exhibited cytotoxicity against KB cells [, ]. This suggests that structural differences between this compound and these active chalcones likely contribute to the observed differences in biological activity. Further research is needed to elucidate the precise structure of this compound and understand how specific structural features influence its activity compared to related compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




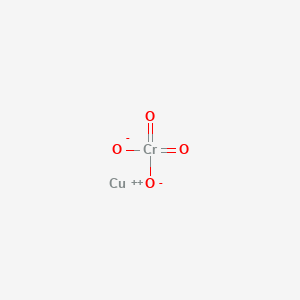
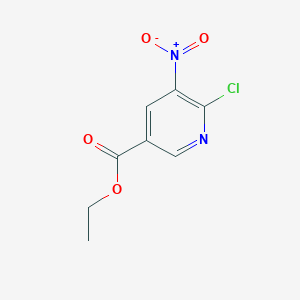
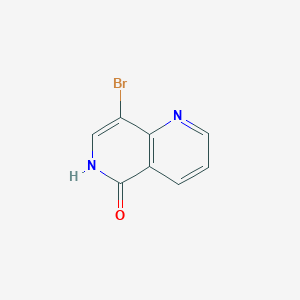
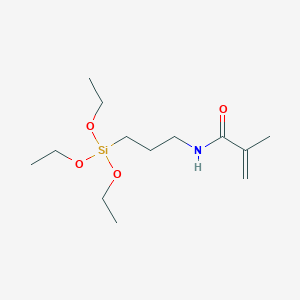
![4-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B169122.png)

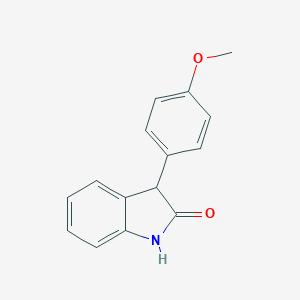
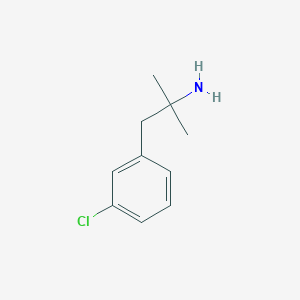
![5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B169138.png)
